2-Ethyl-5-nitropyridine
Overview
Description
2-Ethyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with an ethyl group at the second position and a nitro group at the fifth position. This compound is a yellow crystalline solid with a melting point of 70-72°C. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 2-ethyl-5-nitropyridine belongs, are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the nitropyridine and an organoboron reagent .
Biochemical Pathways
The compound’s involvement in carbon-carbon bond-forming reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15215) and its liquid or solid state at room temperature , may influence its bioavailability.
Result of Action
As a participant in carbon-carbon bond-forming reactions, the compound likely contributes to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-ethylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound often involves the same nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2-Ethyl-5-aminopyridine.
Substitution: 2-Methoxy-5-nitropyridine.
Scientific Research Applications
2-Ethyl-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Comparison: 2-Ethyl-5-nitropyridine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, fluoro, and chloro analogs. The ethyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
2-ethyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-73-0 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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